molecular formula C12H10N4O4 B12452072 1-(2,4-Dinitrophenyl)-2-phenylhydrazine CAS No. 64264-31-9

1-(2,4-Dinitrophenyl)-2-phenylhydrazine

Cat. No.: B12452072
CAS No.: 64264-31-9
M. Wt: 274.23 g/mol
InChI Key: BAXCVXBXTDLONH-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a phenyl group and a dinitrophenyl group attached to a hydrazine moiety. This compound is widely used in organic chemistry, particularly in the identification and analysis of carbonyl compounds such as aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with benzaldehyde. The reaction typically involves the condensation of these two compounds in an acidic medium, often using hydrochloric acid as a catalyst. The reaction is carried out in ethanol, and the product is obtained as a yellow crystalline solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-phenylhydrazine involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone. This reaction is an example of an addition-elimination mechanism . The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of a stable hydrazone linkage .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine is unique due to the presence of both a phenyl group and a dinitrophenyl group, which enhances its reactivity and specificity in forming hydrazones. This dual functionality makes it particularly useful in analytical chemistry for the precise identification of carbonyl compounds .

Properties

CAS No.

64264-31-9

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-2-phenylhydrazine

InChI

InChI=1S/C12H10N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

BAXCVXBXTDLONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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